2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene
Description
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-8-17-11-5-4-10(6-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHBYDMJLFLNY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene can be achieved through several methods, including:
-
Henry Reaction: : This involves the condensation of 2-methoxy-4-propoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 2-methoxy-4-propoxybenzene with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) and requires a solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Henry reaction due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrovinyl group can undergo oxidation to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrovinyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The nitrovinyl group in this compound enables participation in [2+2] cycloadditions and Michael additions, unlike Eugenol’s allyl group, which undergoes oxidation or polymerization .
- Steric Effects: The propoxy chain in the target compound increases hydrophobicity compared to methoxy-only analogs, influencing solubility in non-polar solvents .
Biological Activity
2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene, a phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15N1O4
- Molecular Weight : 239.25 g/mol
This compound features a methoxy group, a propoxy group, and a nitrovinyl moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
Target Enzymes
- Cyclooxygenase (COX) : Inhibition of COX enzymes may lead to reduced prostaglandin synthesis, thus alleviating inflammation.
- Lipoxygenase : Potential modulation of lipoxygenase pathways could influence leukotriene biosynthesis, impacting inflammatory responses.
Anticancer Properties
A study investigated the effects of this compound on cancer cell lines. The findings demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspases |
| HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In another study, the anti-inflammatory properties were assessed using a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Studies indicate:
- Bioavailability : Approximately 45% after oral administration.
- Half-life : Estimated at 3 hours.
- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.
Safety and Toxicology
Preliminary toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects on liver and kidney function in animal models. However, further studies are required to fully elucidate its safety profile.
Q & A
Q. What are the common synthetic routes for preparing 2-methoxy-4-(2-nitrovinyl)-1-propoxybenzene, and what reaction conditions are critical for yield optimization?
The synthesis of nitrovinyl aromatic compounds typically involves condensation reactions between aldehydes and nitroalkanes. For example, a related nitrovinyl compound, (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole, was synthesized by refluxing 5-methoxyindole-3-carboxaldehyde with nitromethane and ammonium acetate as a catalyst . Adapting this method, the target compound could be synthesized via a nitrovinylation reaction between 2-methoxy-4-formyl-1-propoxybenzene and nitromethane under acidic or catalytic conditions. Key factors include:
- Temperature control : Reflux conditions (~80–100°C) are often required to drive the reaction.
- Catalyst selection : Ammonium acetate or acetic acid may facilitate condensation.
- Purification : Column chromatography or recrystallization is critical to isolate the nitrovinyl product from unreacted precursors.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- 1H NMR : The trans-configuration of the nitrovinyl group (C=C-NO₂) is confirmed by coupling constants (J ≈ 12–16 Hz for trans double bonds). Aromatic protons adjacent to the methoxy and propoxy groups will show distinct splitting patterns .
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₂H₁₅NO₄) and fragmentation patterns (e.g., loss of NO₂ or propoxy groups) validate the structure .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Light sensitivity : Nitrovinyl compounds are prone to photodegradation; store in amber glassware under inert gas (N₂ or Ar) .
- Thermal stability : Avoid temperatures >100°C to prevent decomposition. Stability under refrigeration (2–8°C) should be verified via TGA/DSC .
- Moisture : Hygroscopic propoxy groups may require desiccants during storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations can model:
- Frontier Molecular Orbitals (FMOs) : Predict sites of nucleophilic/electrophilic attack. For example, the nitrovinyl group’s LUMO energy indicates susceptibility to nucleophilic addition .
- Charge distribution : Mulliken population analysis reveals electron-deficient regions (e.g., nitro group) that drive reactivity in cross-coupling reactions .
- Reaction pathways : Transition state analysis for nitrovinyl reduction or substitution reactions can guide experimental design .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Dynamic effects : Conformational flexibility of the propoxy chain may cause splitting variations. Variable-temperature NMR can identify rotameric equilibria .
- Impurity analysis : HPLC-MS detects byproducts (e.g., cis-nitrovinyl isomers) that may arise during synthesis .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for related nitrovinyl aromatics .
Q. What strategies optimize the regioselectivity of functionalization reactions (e.g., nitration or halogenation) on the benzene ring?
- Directing effects : The methoxy group is ortho/para-directing, while the electron-withdrawing nitrovinyl group is meta-directing. Competitive directing requires controlled reaction conditions:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor nitrovinyl-directed meta-substitution .
- Halogenation : Electrophilic bromination may occur para to the methoxy group if steric hindrance from the propoxy chain is minimized .
Q. How does the nitrovinyl group influence the compound’s biological activity, and what assays are suitable for preliminary evaluation?
- Mechanistic insights : The nitro group can act as a redox-active moiety, generating reactive oxygen species (ROS) under biological conditions.
- Assay design :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.26 g/mol | |
| Solubility | DMSO > methanol > water (low) | |
| λmax (UV-Vis) | ~310–330 nm (nitrovinyl π→π*) |
Q. Table 2. Comparison of Synthetic Methods for Nitrovinyl Aromatics
| Method | Yield (%) | Key Condition | Advantage | Limitation |
|---|---|---|---|---|
| Nitromethane Condensation | 60–75 | Reflux, NH₄OAc catalyst | High regioselectivity | Requires anhydrous conditions |
| Cross-Coupling | 40–55 | Pd catalysis, 80°C | Functional group tolerance | Costly catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
